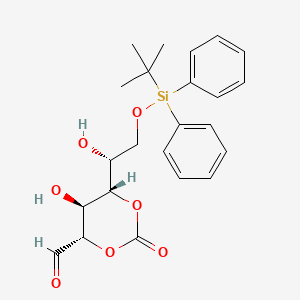

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate

説明

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in the field of organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules. The presence of the tert-butyldiphenylsilyl group provides enhanced stability and selectivity in chemical reactions, making it a preferred choice for protecting hydroxyl groups during synthetic processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl group of D-galactal using tert-butyldiphenylsilyl chloride. This reaction is carried out in the presence of a base such as pyridine or imidazole, which facilitates the formation of the silyl ether. The cyclic carbonate is then formed by reacting the protected D-galactal with a suitable carbonate source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

化学反応の分析

Types of Reactions

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new silyl ethers or other substituted derivatives.

科学的研究の応用

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The cyclic carbonate moiety can undergo ring-opening reactions, leading to the formation of various derivatives.

類似化合物との比較

Similar Compounds

- 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate

- 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate

- 6-O-(tert-Butyldiphenylsilyl)-D-mannal cyclic carbonate

Uniqueness

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers enhanced stability and selectivity compared to other silyl protecting groups. This makes it particularly useful in complex synthetic processes where selective protection and deprotection of hydroxyl groups are required.

生物活性

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized compound used primarily in organic synthesis and has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized by protecting the hydroxyl group of D-galactal with tert-butyldiphenylsilyl chloride, followed by the formation of a cyclic carbonate through reaction with a carbonate source. The tert-butyldiphenylsilyl group enhances the stability and selectivity of the compound during chemical reactions, making it a valuable intermediate in various synthetic pathways .

The primary mechanism of action involves the protection of hydroxyl groups through the formation of silyl ethers. This steric hindrance allows selective reactions at other functional groups, facilitating various biological interactions. The cyclic carbonate moiety is also capable of undergoing ring-opening reactions, leading to diverse derivatives that can interact with biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cellular Interactions : The compound has been studied for its role in carbohydrate-carbohydrate and carbohydrate-lectin interactions, which are crucial for cell-cell recognition and immunological responses. These interactions can influence processes such as metastasis and fertilization .

- Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, which are essential for synthesizing complex carbohydrates and glycoconjugates. This application is particularly relevant in the development of therapeutics targeting glycan structures on cell surfaces .

- Pharmaceutical Applications : Its utility in synthesizing pharmaceutical intermediates highlights its importance in drug development. The compound's ability to modify biomolecules makes it a candidate for studying biological processes related to drug action and metabolism .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Study on Glycosylation : A research project explored the use of this compound as a glycosyl donor, demonstrating high stereoselectivity in forming β-glycosides under palladium catalysis. This finding emphasizes its role in synthesizing biologically relevant oligosaccharides .

- Cell Proliferation Studies : In vitro studies have shown that derivatives of this compound can influence cell morphology, proliferation, and differentiation in neuroendocrine cells, suggesting potential implications for neuropharmacology .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Glycosylation, cellular interactions | Enhanced stability due to silyl group |

| 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate | Similar glycosylation properties | Less steric hindrance compared to tert-butyldiphenylsilyl |

| 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate | Limited studies on cellular interactions | Focused more on glucosidic linkages than galactosidic |

特性

IUPAC Name |

(4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3/t18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQFQHKHZPNZSN-NCYKPQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]3[C@@H]([C@H](OC(=O)O3)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746591 | |

| Record name | (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151265-18-8 | |

| Record name | (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。